
1-tert-Butyl-2,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3,5-trimethylbenzene can be synthesized through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,2,3-trimethylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-2,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
1-tert-Butyl-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2,3,5-trimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions on the ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with one less methyl group.
5-tert-Butyl-1,2,3-trimethylbenzene: Similar structure but with different positions of the methyl groups.
Uniqueness: 1-tert-Butyl-2,3,5-trimethylbenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions .
Propriétés
Numéro CAS |
61248-72-4 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1-tert-butyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H20/c1-9-7-10(2)11(3)12(8-9)13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
CGEUNQICBGDUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


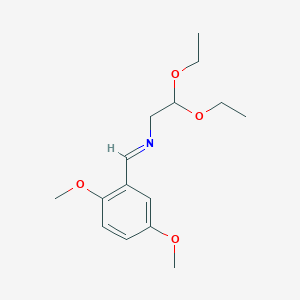
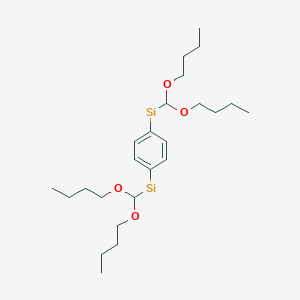
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
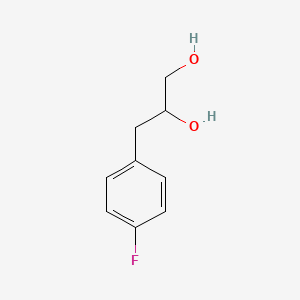

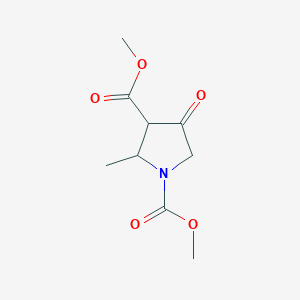
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
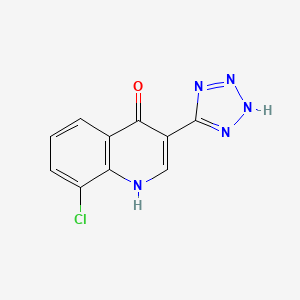
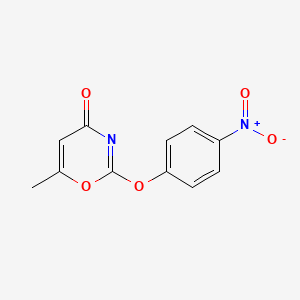
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
